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Compound of Interest

Compound Name: Tritosulfuron

Cat. No.: B114255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tritosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of

chemicals. It is primarily used to control a wide range of broad-leaved weeds in cereal crops

and maize. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS),

which is crucial for the biosynthesis of branched-chain amino acids in plants. This guide

provides an in-depth technical overview of the toxicological and safety profile of tritosulfuron,

with a focus on data relevant to researchers and professionals in drug development and life

sciences. All toxicological studies have been conducted in accordance with internationally

recognized guidelines, such as those established by the Organisation for Economic Co-

operation and Development (OECD).

Mammalian Toxicology
Tritosulfuron generally exhibits low acute toxicity in mammalian species. The primary target

organ system identified in repeat-dose studies is the urinary tract, with effects often linked to

the formation of urinary calculi at high doses.

Acute Toxicity
Tritosulfuron demonstrates a low order of acute toxicity via oral, dermal, and inhalation routes

of exposure.[1] It is not classified as a skin or eye irritant.[1] However, it is classified as a skin
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sensitizer, indicating the potential to cause an allergic skin reaction upon contact.[1][2]

Table 1: Acute Toxicity of Tritosulfuron

Study Type Species Route Value Classification

Acute Oral LD₅₀ Rat Oral > 2000 mg/kg bw Low Toxicity

Acute Dermal

LD₅₀
Rat Dermal > 2000 mg/kg bw Low Toxicity

Acute Inhalation

LC₅₀
Rat Inhalation > 5.0 mg/L (4h) Low Toxicity

Skin Irritation Rabbit Dermal Not an irritant -

Eye Irritation Rabbit Ocular Not an irritant -

Skin

Sensitization
Guinea Pig Dermal Sensitizer Skin Sens. 1B

Sub-chronic and Chronic Toxicity & Carcinogenicity
Repeated-dose toxicity studies have been conducted in rats, mice, and dogs. The dog was

identified as the most sensitive species in short-term dietary studies.[1] Long-term studies in

rodents did not show any evidence of a carcinogenic potential for tritosulfuron.[1]

The Acceptable Daily Intake (ADI) for tritosulfuron has been established at 0.06 mg/kg

bw/day, based on a 12-month study in dogs, with a safety factor of 100 applied.[1] The Acute

Reference Dose (ARfD) is set at 0.15 mg/kg bw, derived from a 90-day study in dogs.[1]

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) from Repeated Dose and

Carcinogenicity Studies
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Study Duration Species Key Findings NOAEL

90-Day Dog
Decreased body

weight gain
15 mg/kg bw/day

12-Month Dog

Decreased body

weight gain, increased

alkaline phosphatase,

decreased urea

6 mg/kg bw/day

24-Month

(Chronic/Carcinogenic

ity)

Rat

Ano-genital region

smeared with urine,

increased water

consumption

48 mg/kg bw/day

18-Month

(Carcinogenicity)
Mouse

No treatment-related

tumors

> 327 mg/kg bw/day

(highest dose tested)

Genotoxicity
Tritosulfuron has been evaluated in a comprehensive battery of in vitro and in vivo

genotoxicity assays. While an in vitro chromosomal aberration study showed a positive result in

the presence of metabolic activation, the overall weight of evidence from in vivo studies

indicates that tritosulfuron is unlikely to be genotoxic.[1]

Table 3: Summary of Genotoxicity Studies for Tritosulfuron
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Assay Type System
Metabolic
Activation

Result

Bacterial Reverse

Mutation (Ames test)
S. typhimurium, E. coli With and Without Negative

In vitro Mammalian

Cell Gene Mutation

Mouse Lymphoma

(L5178Y)
With and Without Negative

In vitro Chromosomal

Aberration
Human Lymphocytes With Positive

In vitro Chromosomal

Aberration
Human Lymphocytes Without Negative

In vivo Micronucleus

Test
Mouse Bone Marrow N/A Negative

Reproductive and Developmental Toxicity
In a multi-generation reproductive toxicity study in rats, no adverse effects on fertility or overall

reproductive performance were observed.[1] Developmental toxicity studies in rats and rabbits

did not show any teratogenic effects.[2] Observed effects in offspring in the reproductive toxicity

study, such as decreased body weight gain and an increased incidence of dilated renal pelvis,

occurred at doses that also produced parental toxicity.[1]

Table 4: Reproductive and Developmental Toxicity Endpoints for Tritosulfuron
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Study Type Species Key Findings NOAEL

Two-Generation

Reproduction
Rat

Parental: Clinical

signs of toxicity (urine

smeared fur),

increased water

consumption.

Offspring: Decreased

body weight gain,

increased incidence of

dilated renal pelvis.

Parental: 48 mg/kg

bw/day; Offspring: 48

mg/kg bw/day;

Reproduction: > 170.4

mg/kg bw/day

Developmental

Toxicity
Rat

No developmental

effects

> 100 mg/kg bw/day

(highest dose tested)

Developmental

Toxicity
Rabbit

No developmental

effects

> 100 mg/kg bw/day

(highest dose tested)

Mode of Action and Signaling Pathways
Tritosulfuron's primary mode of action as a herbicide is the inhibition of acetolactate synthase

(ALS), an enzyme essential for the synthesis of the branched-chain amino acids (BCAAs)

valine, leucine, and isoleucine in plants. While mammals do not possess ALS and obtain

BCAAs from their diet, understanding the potential downstream effects of disrupted amino acid

homeostasis is relevant for toxicological assessment.

Deprivation of essential amino acids, including BCAAs, can trigger a cellular stress response. A

key regulator of cell growth and proliferation that is sensitive to amino acid availability is the

mTOR (mechanistic target of rapamycin) signaling pathway. Reduced intracellular levels of

BCAAs can lead to the inactivation of mTORC1, a central component of the mTOR pathway.

This inactivation can, in turn, inhibit protein synthesis and cell cycle progression.

Below is a simplified representation of the potential signaling pathway affected by the inhibition

of branched-chain amino acid synthesis.
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Caption: Simplified signaling pathway of Tritosulfuron's effect on branched-chain amino acid

synthesis and potential downstream impact on the mTORC1 pathway.

Ecotoxicology
Tritosulfuron is very toxic to aquatic life with long-lasting effects.[2] Its potential impact on non-

target organisms is a key consideration in its environmental risk assessment.

Table 5: Ecotoxicological Profile of Tritosulfuron
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Organism Group Species Endpoint
Value (µg/L or
mg/kg)

Aquatic Organisms

Fish (acute)
Oncorhynchus mykiss

(Rainbow Trout)
96h LC₅₀ > 100,000

Invertebrate (acute) Daphnia magna 48h EC₅₀ > 100,000

Algae (acute)
Pseudokirchneriella

subcapitata
72h ErC₅₀ 33

Terrestrial Organisms

Earthworm Eisenia fetida 14d LC₅₀ > 1,000 mg/kg soil

Birds (acute)
Colinus virginianus

(Bobwhite Quail)
LD₅₀ > 2,000 mg/kg bw

Bees (acute contact) Apis mellifera 48h LD₅₀ > 100 µ g/bee

Bees (acute oral) Apis mellifera 48h LD₅₀ > 100 µ g/bee

Experimental Protocols
The toxicological studies on tritosulfuron were conducted following standardized OECD

guidelines. Below are generalized methodologies for the key experiments cited.

General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a comprehensive

toxicological evaluation of a chemical substance like tritosulfuron.
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Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

12-Month Oral Toxicity Study in Dogs (based on OECD
Guideline 452)

Test System: Beagle dogs, typically four males and four females per dose group.

Administration: The test substance is administered daily in the diet for 12 months.

Dose Levels: At least three dose levels and a control group. The highest dose should induce

some toxicity but not mortality.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements. Ophthalmoscopy is performed before the study and at termination.
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Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at regular

intervals (e.g., 3, 6, and 12 months).

Pathology: All animals are subjected to a full necropsy. A comprehensive set of tissues is

collected for histopathological examination.

24-Month Carcinogenicity Study in Rats (based on
OECD Guideline 451)

Test System: Wistar or Sprague-Dawley rats, typically 50 males and 50 females per dose

group.

Administration: The test substance is administered in the diet for 24 months.

Dose Levels: At least three dose levels and a control group. The highest dose is the

maximum tolerated dose (MTD), which should induce minimal toxicity without significantly

shortening the lifespan of the animals.

Observations: Daily clinical observations and palpation for masses. Body weight and food

consumption are recorded weekly for the first 13 weeks and monthly thereafter.

Pathology: All animals, including those that die or are euthanized during the study, undergo a

complete necropsy. A comprehensive list of tissues and any gross lesions are collected for

histopathological examination.

Two-Generation Reproductive Toxicity Study in Rats
(based on OECD Guideline 416)

Test System: Wistar or Sprague-Dawley rats, typically 25 males and 25 females per dose

group for the P (parental) generation.

Administration: The test substance is administered continuously in the diet to the P

generation before mating, during mating, gestation, and lactation. The F1 generation is

exposed from conception through maturity, mating, and the production of the F2 generation.

Dose Levels: At least three dose levels and a control group. The highest dose should induce

some parental toxicity but not more than 10% mortality.
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Endpoints Evaluated:

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles,

mating performance, fertility, gestation length, and parturition.

Offspring: Viability, sex ratio, body weight, physical and functional development, and

reproductive performance of the F1 generation.

Pathology: Full necropsy and histopathology of reproductive organs for all P and F1 adults.

Examination of F1 and F2 pups for gross abnormalities.

In Vitro Chromosomal Aberration Test (based on OECD
Guideline 473)

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or

Chinese Hamster Ovary (CHO) cells.

Procedure: Cell cultures are exposed to the test substance at a minimum of three

concentrations, both with and without an exogenous metabolic activation system (e.g., S9

mix from rat liver).

Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) or a longer

period (e.g., 24 hours without S9). A spindle inhibitor (e.g., colcemid) is added to arrest cells

in metaphase.

Analysis: Chromosomes are harvested, stained, and examined microscopically for structural

aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

Controls: Both a negative (solvent) control and a positive control (a known clastogen) are

included.

In Vivo Micronucleus Test in Mice (based on OECD
Guideline 474)

Test System: Mice, typically 5 males and 5 females per dose group.
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Administration: The test substance is administered, usually by oral gavage or intraperitoneal

injection, at three dose levels.

Sample Collection: Bone marrow is collected from the femur at appropriate time points after

the last administration (e.g., 24 and 48 hours).

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated

polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination. The ratio

of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as an

indicator of bone marrow toxicity.

Controls: A negative (vehicle) control and a positive control (a known clastogen) are

included.

Safety Profile for Researchers
For researchers handling tritosulfuron, the primary health concern is skin sensitization. It is

crucial to avoid direct skin contact by wearing appropriate personal protective equipment

(PPE), including gloves and a lab coat. In case of accidental skin contact, the area should be

washed thoroughly with soap and water.

Given its low acute toxicity via oral and inhalation routes, the risk of systemic toxicity from

accidental ingestion or inhalation of small quantities is low. However, good laboratory practices,

such as working in a well-ventilated area and avoiding the generation of dust, should always be

followed.

Conclusion
Tritosulfuron has a well-characterized toxicological profile, demonstrating low acute toxicity.

The primary concerns for human health are its potential for skin sensitization upon direct

contact and the effects on the urinary system observed at high doses in animal studies. It is not

considered to be genotoxic or carcinogenic. The established ADI and ARfD provide a basis for

ensuring that human exposure remains at levels that do not pose an appreciable risk.

Researchers handling tritosulfuron should be aware of its skin-sensitizing properties and take

appropriate precautions to minimize exposure. The ecotoxicological data indicate that

tritosulfuron is very toxic to some aquatic organisms, highlighting the importance of

preventing its release into the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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